

# 7-Bromochroman-3-OL CAS number and molecular weight

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## Compound of Interest

Compound Name: 7-Bromochroman-3-OL

Cat. No.: B14181587

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## In-Depth Technical Guide: 7-Bromochroman-3-OL

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides available chemical information for **7-Bromochroman-3-OL**. However, detailed experimental protocols, specific biological activities, and associated signaling pathways for this particular compound are not readily available in the public domain as of the last update. The experimental protocols and signaling pathway diagrams presented herein are illustrative examples based on the general properties of related chromanol derivatives and should be treated as hypothetical.

## Core Compound Identification

This section provides the fundamental chemical identifiers for **7-Bromochroman-3-OL**.

Identifier	Value
Compound Name	7-Bromochroman-3-ol
CAS Number	1060814-29-0
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	229.07 g/mol

## Hypothetical Experimental Protocols

The following protocols are representative examples of methodologies that could be adapted for the synthesis and biological evaluation of **7-Bromochroman-3-OL**, based on procedures for similar chromanol derivatives.

### Illustrative Synthesis of a Chromanol Derivative

Objective: To provide a general synthetic route for a brominated chromanol derivative.

Materials:

- Substituted bromophenol
- Acrolein
- Lewis Acid Catalyst (e.g.,  $\text{BF}_3 \cdot \text{OEt}_2$ )
- Anhydrous Dichloromethane (DCM)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexane
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- **Cyclization:** To a solution of a substituted bromophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a Lewis acid catalyst (1.1 eq). Add acrolein (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- **Quenching:** Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO<sub>3</sub>.
- **Extraction:** Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- **Purification of Chromanone Intermediate:** Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., 10-30% EtOAc in hexane) to yield the corresponding 7-bromochroman-4-one.
- **Reduction:** Dissolve the 7-bromochroman-4-one (1.0 eq) in MeOH at 0 °C. Add NaBH<sub>4</sub> (1.5 eq) portion-wise. Stir the reaction for 2-4 hours at room temperature.
- **Work-up:** Quench the reaction by the slow addition of water. Remove the MeOH under reduced pressure.
- **Final Extraction and Purification:** Extract the aqueous residue with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>. Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final **7-Bromochroman-3-OL**.

## Example: In Vitro Antioxidant Activity Assay (DPPH)

Objective: To assess the free radical scavenging activity of a chromanol derivative.

Materials:

- **7-Bromochroman-3-OL**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol

- 96-well microplate
- Microplate reader

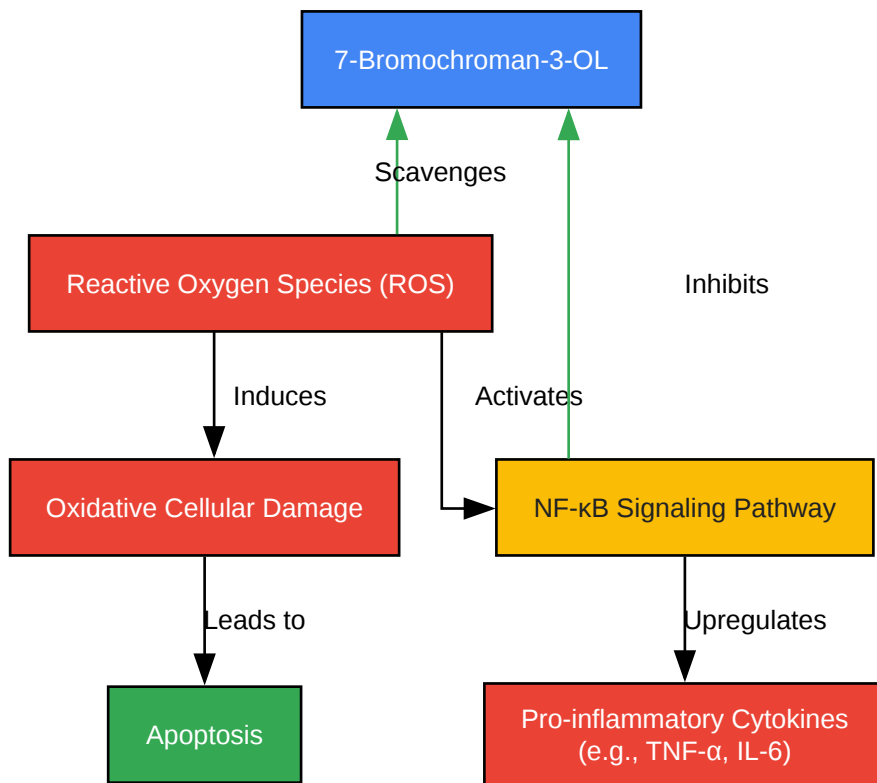
Procedure:

- Sample Preparation: Prepare a stock solution of **7-Bromochroman-3-OL** in methanol. Create a series of dilutions to obtain a range of concentrations.
- DPPH Solution: Prepare a fresh solution of DPPH in methanol.
- Assay: In a 96-well plate, add 100 µL of each sample dilution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$

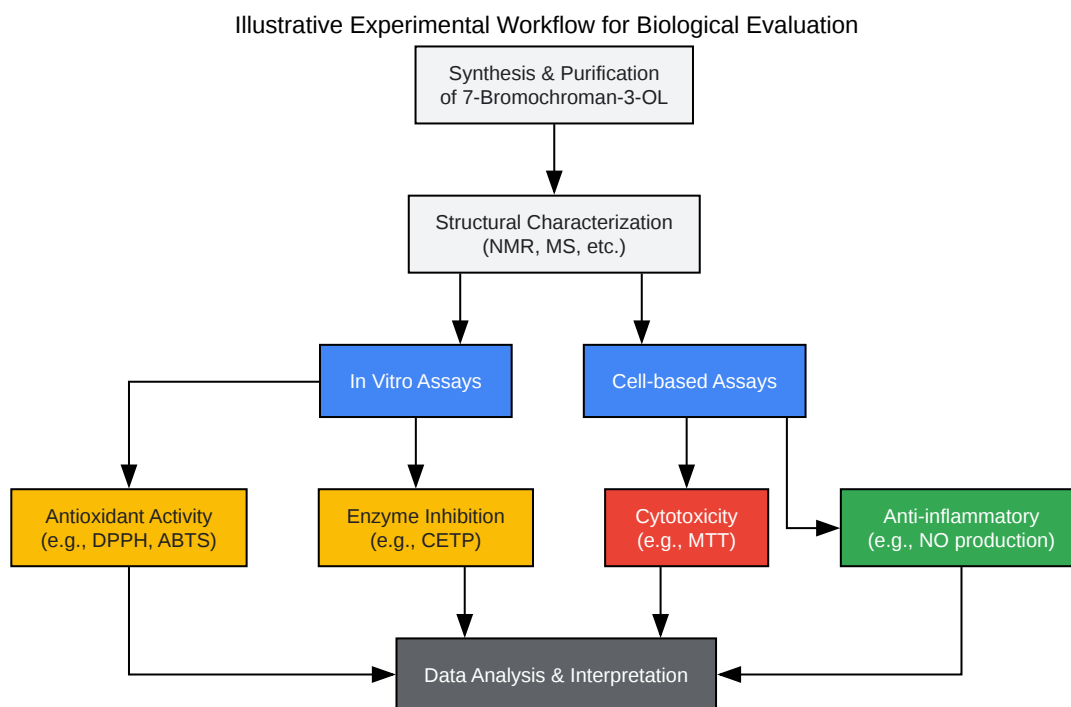
## Illustrative Signaling Pathway and Workflow Diagrams

The following diagrams are hypothetical representations of a potential mechanism of action and an experimental workflow for a chromanol derivative, based on the known biological activities of this class of compounds.

## Hypothetical Signaling Pathway for a Chromanol Derivative

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Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.



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Caption: Example workflow for evaluating the biological properties of a compound.

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